1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea
Description
1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features a unique combination of imidazo[1,2-a]pyridine and thiophene moieties
Properties
IUPAC Name |
1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-2-19(16(21)18-11-14-6-5-9-22-14)12-13-10-17-15-7-3-4-8-20(13)15/h3-10H,2,11-12H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWHFNKXXRFMOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C2N1C=CC=C2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable electrophiles.
Introduction of the ethyl group: Alkylation reactions using ethyl halides.
Attachment of the thiophene moiety: This can be done via cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the urea linkage: This step often involves the reaction of an amine with an isocyanate or carbamoyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and bases like sodium hydride.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anti-Cancer Properties
Research indicates that compounds similar to 1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea exhibit potential anti-cancer properties. These compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. Studies have shown that imidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cells, making them promising candidates for cancer therapeutics.
Anti-Inflammatory and Antimicrobial Activities
The compound has also been investigated for its anti-inflammatory and antimicrobial effects. Its structural features allow it to interact with various biological targets, leading to the inhibition of inflammatory mediators and microbial growth. This makes it a valuable candidate for developing new anti-inflammatory drugs and antibiotics .
Biological Research
Mechanistic Studies
In biological research, this compound serves as a tool compound to elucidate the mechanisms of action of imidazo[1,2-a]pyridine derivatives. Researchers utilize this compound to study its effects on cellular signaling pathways, particularly those related to cancer and inflammation. Understanding these mechanisms can lead to the identification of new therapeutic targets and strategies .
Target Identification
The compound is also used in high-throughput screening assays to identify new biological targets. Its ability to modulate specific proteins involved in disease processes makes it a valuable asset in drug discovery programs aimed at finding novel treatments for various conditions, including metabolic disorders and infectious diseases .
Material Science
Development of New Materials
The unique structural properties of this compound enable its application in material science. Researchers are exploring its use in developing advanced materials with specific electronic and optical properties. These materials could have applications in electronics, photonics, and nanotechnology, where tailored properties are essential for performance enhancement .
Mechanism of Action
The mechanism of action of 1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific interactions with molecular targets. These could include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating signal transduction pathways.
Affecting cellular processes: Influencing cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)amine: Similar structure but with an amine group instead of a urea linkage.
1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)carbamate: Contains a carbamate group instead of a urea linkage.
Uniqueness
1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea is unique due to its specific combination of functional groups and structural elements, which may confer distinct biological and chemical properties.
Biological Activity
1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of urea derivatives and features an imidazo[1,2-a]pyridine moiety alongside a thiophene group. The molecular formula is C₁₄H₁₅N₃OS, with a molecular weight of approximately 275.36 g/mol. The structural representation is crucial for understanding its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing the imidazo[1,2-a]pyridine framework exhibit diverse biological activities. Specifically, this compound has been investigated for:
- Anticancer Activity : Studies have shown that this compound can inhibit cancer cell proliferation. For instance, it demonstrated significant cytotoxic effects against various cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC) cells.
- Antimicrobial Properties : The compound has shown activity against certain bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
A study focusing on imidazo[2,1-b]thiadiazole derivatives reported that compounds similar to this compound exhibited antiproliferative effects with IC50 values ranging from 0.23 to 11.4 mM against PDAC cell lines. The mechanisms involved include modulation of epithelial-to-mesenchymal transition (EMT) markers such as E-cadherin and vimentin, as well as inhibition of metalloproteinases .
Antimicrobial Activity
Research into related compounds has indicated that imidazo[1,2-a]pyridine derivatives possess antimicrobial properties. For example, derivatives have been tested against Mycobacterium tuberculosis with promising results. The presence of the thiophene group may enhance these properties due to its electron-rich characteristics .
The mechanisms through which this compound exerts its biological effects may involve:
- Interaction with Enzymes : Urea derivatives often interact with various enzymes and receptors, modulating critical biological pathways.
- Inhibition of Kinases : Similar compounds have been noted for their ability to inhibit specific kinases involved in cancer progression.
Data Table: Biological Activity Summary
| Activity Type | Target/Cell Line | IC50 Values (mM) | Mechanism |
|---|---|---|---|
| Anticancer | PDAC Cells | 0.23 - 11.4 | EMT modulation, kinase inhibition |
| Antimicrobial | Mycobacterium tuberculosis | Not specified | Enzyme interaction |
| Neuroactive | GABA Receptors | Not specified | Receptor modulation |
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction parameters be optimized?
The synthesis typically involves a multi-step coupling process. Key steps include:
- Activation of the carboxyl group using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous solvents (e.g., dichloromethane).
- Controlled reflux conditions (e.g., 1–2 hours at 80°C) to ensure intermediate stability.
- Crystallization from ethanol–acetic acid mixtures to enhance purity . Optimization Parameters :
- Solvent choice : Polar aprotic solvents improve yield by stabilizing intermediates.
- Temperature : Excessive heat may degrade the imidazo[1,2-a]pyridine moiety; maintain ≤80°C .
- Reagent stoichiometry : A 1:1 molar ratio of amine to azide minimizes side reactions .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
Q. How can conflicting spectroscopic data (e.g., overlapping NMR signals) be resolved?
Advanced techniques include:
- 2D NMR (HSQC/HMBC) : Resolve aromatic proton assignments by correlating ¹H-¹³C couplings .
- X-ray crystallography : Resolve ambiguous substituent orientations (e.g., thiophene vs. imidazole ring positioning) .
- Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra to validate tautomeric forms .
Q. What strategies are effective for studying structure-activity relationships (SAR) in biological systems?
- Analog synthesis : Modify substituents (e.g., replace thiophene with furan) to assess pharmacophore requirements .
- Biological assays : Test kinase inhibition (e.g., GSK-3β) using fluorescence polarization assays .
- Docking studies : Use AutoDock Vina to predict binding interactions with target proteins (e.g., ATP-binding pockets) .
Q. How can reaction mechanisms for urea formation be experimentally validated?
- Isotopic labeling : Track ¹⁵N-labeled amines to confirm nucleophilic attack pathways .
- Kinetic studies : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., carbamate intermediate formation) .
- Trapping experiments : Use TEMPO to detect radical intermediates in oxidative coupling steps .
Methodological Guidance for Contradictory Data
Q. How to address discrepancies in biological activity across studies?
- Standardize assays : Use identical cell lines (e.g., HEK293) and positive controls (e.g., staurosporine for kinase inhibition) .
- Validate purity : Re-test compounds with ≥95% HPLC purity to exclude impurity-driven effects .
- Meta-analysis : Compare IC₅₀ values across studies, adjusting for experimental variables (e.g., ATP concentration in kinase assays) .
Key Research Gaps and Future Directions
- Mechanistic studies : Elucidate the role of the thiophene moiety in redox-mediated biological interactions .
- Polypharmacology : Screen against off-target receptors (e.g., serotonin transporters) to assess selectivity .
- Formulation : Develop nanoparticle carriers to improve aqueous solubility for in vivo testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
